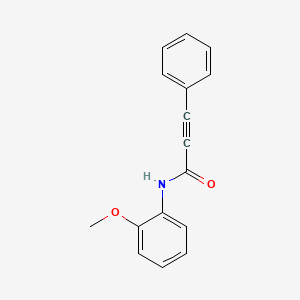

N-(2-methoxyphenyl)-3-phenylprop-2-ynamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-phenylprop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQSVEKLXTYEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265781 | |

| Record name | N-(2-Methoxyphenyl)-3-phenyl-2-propynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898162-35-1 | |

| Record name | N-(2-Methoxyphenyl)-3-phenyl-2-propynamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898162-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)-3-phenyl-2-propynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Methoxyphenyl 3 Phenylprop 2 Ynamide and Analogous Ynamides

Fundamental Approaches to Alk-2-ynamide Synthesis

The direct N-alkynylation of amine derivatives is considered one of the most attractive approaches for ynamide synthesis. nih.gov These methods have evolved significantly, with transition-metal catalysis, particularly using copper and palladium, playing a pivotal role.

Cross-coupling reactions have become a cornerstone for the efficient synthesis of a wide variety of ynamides, offering generality and good functional group tolerance. orgsyn.orgnih.gov

Copper-catalyzed methods are the most prevalent and versatile for the N-alkynylation of amides, lactams, carbamates, and sulfonamides. orgsyn.orgnih.gov A general and widely applied protocol involves the coupling of an amide with an alkynyl halide, typically an alkynyl bromide. nih.govnih.gov This transformation is mediated by a copper(I) salt, such as copper(I) iodide (CuI). nih.gov

The reaction generally proceeds by first deprotonating the amide with a strong base, like potassium bis(trimethylsilyl)amide (KHMDS), to form the corresponding metalated amide. This is followed by the addition of CuI to generate a copper amide intermediate. Subsequent reaction with an alkynyl bromide results in the desired ynamide. nih.gov This sequence is thought to involve the oxidative addition of the copper(I) species to the alkynyl halide, forming a copper(III) intermediate, which then undergoes reductive elimination to furnish the ynamide. nih.gov

A key advantage of this stoichiometric copper-mediated approach is that the reactions can often be carried out at room temperature, in contrast to some catalytic versions that require high temperatures. nih.gov The choice of solvent can be critical, with pyridine (B92270) often proving to be highly effective. nih.gov

Table 1: Examples of Copper-Mediated N-Alkynylation of Amides with Alkynyl Bromides nih.gov

| Amide Substrate | Alkynyl Bromide | Base/Copper Source | Solvent | Yield (%) |

|---|---|---|---|---|

| Oxazolidinone | 1-Bromo-2-phenylacetylene | KHMDS / CuI | Pyridine/THF | 76 |

| Imidazolidinone | 1-Bromo-1-hexyne | KHMDS / CuI | Pyridine/THF | 74 |

| Sulfonamide | 1-Bromo-2-phenylacetylene | KHMDS / CuI | Pyridine/THF | 61 |

| Carbamate | 1-Bromo-1-hexyne | KHMDS / CuI | Pyridine/THF | 67 |

Data sourced from research on general copper-mediated N-alkynylation procedures. nih.gov The yields are for isolated products.

More recent advancements include the use of hypervalent iodine reagents, such as alkynyl benziodoxolones, in copper-catalyzed N-alkynylation reactions. acs.org This method has proven effective for the synthesis of amino acid-derived ynamides, utilizing an electron-rich bipyridine ligand to facilitate the coupling under mild conditions. acs.org

Palladium catalysis is also a powerful tool in the chemistry of ynamides, although it is more commonly associated with subsequent transformations rather than direct N-alkynylation. acs.orgacs.orgnih.gov However, palladium-catalyzed processes highlight the versatility of ynamides as synthetic intermediates. For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been used to effect the intramolecular cyclization of ynamides, demonstrating the compatibility of the ynamide moiety with palladium-based transformations. acs.orgnjit.edu

In the context of synthesis, palladium-catalyzed heteroannulation reactions of ynamides with various nucleophiles provide access to complex heterocyclic structures, such as 2-sulfenylindoles. acs.org These reactions proceed through the formation of a palladacycle intermediate, showcasing the ability of palladium to activate the ynamide triple bond. acs.org While not a direct synthesis of the parent ynamide, these methods are crucial for the diversification of ynamide scaffolds.

Table 2: Palladium-Catalyzed Cyclization of N-Alkynyl Carbamates acs.org

| Ynamide Substrate | Palladium Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| N-Boc-N-(phenylethynyl)aniline | Pd(PPh₃)₄ | CuBr₂ | DMF | 91 |

| N-Boc-N-(p-tolylethynyl)aniline | Pd(PPh₃)₄ | CuBr₂ | DMF | 85 |

| N-Boc-N-(cyclohexenylethynyl)aniline | Pd(PPh₃)₄ | CuCl₂ | DMF | 78 |

| N-Cbz-N-(phenylethynyl)amine | Pd(PPh₃)₄ | CuBr₂ | DMF | 82 |

Data illustrates the utility of palladium in transforming ynamide derivatives. acs.org Yields are for the resulting 4-halo-oxazolone products.

A more traditional and direct route to N-(2-methoxyphenyl)-3-phenylprop-2-ynamide involves forming the amide bond directly. This is achieved by reacting 2-methoxyaniline with an activated form of 3-phenylprop-2-ynoic acid.

The reaction between an amine and an acid chloride is a fundamental and highly reliable method for amide synthesis. commonorganicchemistry.comchemguide.co.uk To synthesize this compound via this route, 3-phenylprop-2-ynoic acid would first be converted to its more reactive acid chloride, 3-phenylprop-2-ynoyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk

The resulting crude acid chloride is then reacted with 2-methoxyaniline. commonorganicchemistry.comfishersci.co.uk The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and in the presence of a non-nucleophilic base, like triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. commonorganicchemistry.comfishersci.co.ukhud.ac.uk This method is very general and usually provides the desired amide in high yield. commonorganicchemistry.com A study on the synthesis of N-(hydroxyalkyl)amides of 3-(trimethylsilanyl)propynoic acid demonstrated that reacting the corresponding propynoyl chloride with silyl-protected aminoalcohols gives the products in high yields. researchgate.net

General Reaction Scheme:

Acid Chloride Formation: 3-phenylprop-2-ynoic acid + SOCl₂ → 3-phenylprop-2-ynoyl chloride

Amidation: 3-phenylprop-2-ynoyl chloride + 2-methoxyaniline + Base → this compound + Base·HCl

Carbodiimide-mediated coupling reactions provide a milder alternative to the acid chloride method for forming amide bonds directly from a carboxylic acid and an amine. researchgate.net This approach avoids the harsh conditions often required for acid chloride formation. Common carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk

In this process, the carboxylic acid (3-phenylprop-2-ynoic acid) reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This activated intermediate is then susceptible to nucleophilic attack by the amine (2-methoxyaniline) to form the target amide, this compound. The byproduct of the coupling agent (e.g., dicyclohexylurea from DCC) is typically insoluble in common reaction solvents and can be removed by filtration. fishersci.co.uk To suppress side reactions and minimize potential racemization if chiral centers are present, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.com

Interestingly, ynamides themselves have been developed as novel coupling reagents for amide and peptide synthesis, offering a racemization-free method for peptide bond formation. researchgate.netthieme-connect.comnih.gov This involves the activation of a carboxylic acid by an ynamide to form an α-acyloxyenamide active ester, which then reacts with an amine. nih.gov

Oxidative C(sp)–H Bond Amidation Pathways

A direct and increasingly popular method for the synthesis of ynamides involves the oxidative coupling of terminal alkynes with an amide nitrogen source. This approach, which forms a C(sp)–N bond by activating a terminal C(sp)–H bond, is a powerful alternative to traditional cross-coupling methods that often require pre-functionalized and sometimes unstable alkyne surrogates.

The synthesis of this compound via this pathway would theoretically involve the reaction between phenylacetylene (B144264) and a suitable N-nucleophile derived from 2-methoxyaniline. Copper catalysts are frequently employed to facilitate this transformation. The general mechanism involves the formation of a copper acetylide intermediate, which then undergoes a reaction with the amide. The process is typically completed by an oxidative step that regenerates the active catalyst.

Several research groups have developed robust protocols for this type of transformation. For instance, copper(I)-based catalytic systems have been shown to be effective for the amidation of terminal alkynes. Metal-free conditions have also been reported, often utilizing hypervalent iodine reagents to achieve the oxidative coupling. These methods highlight the ongoing efforts to develop more sustainable and efficient synthetic routes.

| Catalyst/Reagent | Amide Source | Oxidant | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Cu(I) salt | Amide/Imide | O₂, Peroxides | Various organic | Broad substrate scope, good yields. | numberanalytics.com |

| Cu(OH)₂ | Amide | Aerobic (O₂) | Not specified | Reduces the required excess of the amide component. | researchgate.net |

| FeCl₂ | Tertiary Amines/Anhydrides | tert-butyl hydroperoxide | Not specified | Forms tertiary amides from readily available starting materials. | nih.gov |

| None (Metal-Free) | Amide with PhI(OAc)N(SO₂R)₂ | Implicit in reagent | Not specified | Avoids transition metal contamination. | researchgate.net |

Synthesis of Complex Derivatives Incorporating the this compound Motif

The unique reactivity of the ynamide functional group makes this compound an excellent starting point for the synthesis of diverse and complex nitrogen-containing heterocycles and other elaborate structures.

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org

While this compound is not a classic component in the standard Ugi reaction, its structural elements can be incorporated into Ugi-adduct-like molecules through sequential strategies. For example, a primary Ugi product could be chemically modified in a subsequent step using the ynamide. Alternatively, one of the four standard Ugi components could be substituted with a reactant containing an alkynyl group, which could then be further elaborated to an ynamide or participate in reactions typical of alkynes. The Ugi reaction's mechanism proceeds through the formation of an imine from the amine and aldehyde, which is then activated by the carboxylic acid and attacked by the isocyanide to form a nitrilium ion intermediate. numberanalytics.comwikipedia.org This intermediate is trapped by the carboxylate, and a final Mumm rearrangement yields the stable bis-amide product. wikipedia.org The versatility of the Ugi reaction has been expanded by using alternatives to the standard carboxylic acid component, such as phenols (Ugi-Smiles reaction) or other nucleophiles, which could open pathways for incorporating ynamide-like structures. wikipedia.orgnih.gov

Sequential Synthetic Strategies

The real synthetic power of this compound lies in its use as an intermediate in sequential reaction cascades to build molecular complexity. Ynamides are exceptionally versatile building blocks due to the polarized nature of their carbon-carbon triple bond, making them susceptible to a wide array of chemical transformations. rsc.org

Cycloaddition Reactions: The ynamide motif can participate in various cycloaddition reactions. For instance, they can act as dienophiles or dipolarophiles. Intramolecular [3+2] cycloadditions between ynamides and in-situ generated benzynes have been reported to produce indole (B1671886) derivatives. kyoto-u.ac.jp They can also undergo [2+2] cycloadditions with ketenes or nitroalkenes and participate in [4+2] cycloadditions. nih.govnih.gov These reactions provide powerful methods for constructing five- and six-membered rings, which are core structures in many biologically active molecules.

Metal-Catalyzed Annulations: Gold and other transition metals can activate the ynamide triple bond towards nucleophilic attack. Gold-catalyzed annulations of N-aryl ynamides with compounds like benzisoxazoles have been shown to construct complex polycyclic aromatic systems such as 6H-indolo[2,3-b]quinolines. rsc.org This type of sequential reaction, often involving intramolecular cyclization, is a testament to the ynamide's utility in synthesizing natural product scaffolds.

Other Transformations: Beyond cycloadditions, ynamides can undergo a host of other reactions including Pauson-Khand reactions, hydroboration, carbometalation, and various cycloisomerizations, significantly broadening their synthetic applicability. nih.govnih.gov These sequential strategies allow chemists to leverage the reactivity of the this compound motif to access a diverse range of complex molecular targets.

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular [3+2] Cycloaddition | Benzyne Precursor, Cs₂CO₃, 18-crown-6 | Indoles | Forms five-membered heterocycles with high periselectivity. | kyoto-u.ac.jp |

| Gold-Catalyzed Annulation | Benzisoxazole, Gold Catalyst (e.g., IPrAuCl/AgSbF₆) | 6H-Indolo[2,3-b]quinolines | Access to complex, fused heterocyclic systems. | rsc.org |

| [4+2] Cycloadditions | Diene, Thermal or Metal-Promoted | Substituted Dihydro-pyridines/Benzenes | Classic ring-forming reaction for six-membered rings. | nih.gov |

| Pauson-Khand Reaction | Alkene, Co₂(CO)₈ | α,β-Unsaturated Cyclopentenones | Cobalt-mediated carbonylative [2+2+1] cycloaddition. | nih.gov |

| Hydroboration/Addition | HBcat, Aldehyde, Chiral Ligand | Chiral β-hydroxy (E)-enamines | Enables asymmetric C-C bond formation. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of N 2 Methoxyphenyl 3 Phenylprop 2 Ynamide and Ynamides

Electrophilic and Nucleophilic Characteristics of the Ynamide Triple Bond

The defining feature of the ynamide functional group is the strong polarization of the alkyne triple bond. rsc.orgrsc.org The nitrogen atom, with its lone pair of electrons, acts as an electron-donating group, which increases the electron density of the triple bond compared to simple alkynes. However, the requisite electron-withdrawing group on the nitrogen atom tempers this effect, enhancing the compound's stability compared to the more labile ynamines. nih.gov

This electronic push-pull mechanism results in an ambivalent chemical nature, meaning ynamides possess both electrophilic and nucleophilic properties. rsc.orgacs.org The polarization leads to the α-carbon (Cα, adjacent to the nitrogen) becoming an electrophilic center, while the β-carbon (Cβ, the terminal alkyne carbon) becomes a nucleophilic center. rsc.org Consequently, ynamides can react with a wide array of reagents. Electrophiles typically add to the nucleophilic β-carbon. rsc.org This addition often generates a highly reactive keteniminium ion intermediate, which is a cornerstone of ynamide reactivity and a precursor to further transformations. rsc.orgnih.govacs.org Conversely, nucleophiles can attack the electrophilic α-carbon, a reactivity mode that is often exploited in metal-catalyzed processes to achieve "umpolung" or reversed-polarity additions. nih.gov This dual reactivity allows for highly regioselective additions and enables the synthesis of complex nitrogen-containing molecules. nih.govacs.org

Cyclization and Cycloaddition Reactions

The unique electronic properties of ynamides make them excellent substrates for a vast number of cyclization and cycloaddition reactions, providing efficient routes to a wide variety of carbocyclic and heterocyclic structures. rsc.orgnih.gov These transformations can be promoted by transition metals, proceed under metal-free conditions, or occur via radical pathways.

Transition Metal-Catalyzed Cyclizations and Cycloadditions (e.g., Gold, Copper, Cobalt)

Transition metals are powerful catalysts for activating the ynamide triple bond, facilitating a diverse range of cyclization and cycloaddition reactions with high efficiency and selectivity. acs.org Gold, copper, and cobalt complexes are particularly prominent in this field.

Gold (Au): Gold catalysts, typically Au(I) complexes, are highly effective π-acids for activating alkynes. researchgate.net In ynamide chemistry, gold catalysis often proceeds through the formation of a gold-keteniminium intermediate. nih.govacs.org This intermediate can trigger subsequent cascade reactions, cyclizations, and rearrangements. researchgate.netrsc.org Gold catalysis has been used to synthesize a variety of nitrogen heterocycles, including indenes, pyrroles, and complex polycyclic systems. nih.govrsc.orgacs.org In some cases, the reaction proceeds via the formation of α-imino gold carbenes, which are versatile intermediates for constructing N-heterocycles. rsc.orgacs.orgnih.gov

Copper (Cu): Copper catalysts are widely used for ynamide transformations, including the classic azide-alkyne cycloaddition (CuAAC). acs.orgnih.gov Copper-catalyzed reactions can generate α-imino copper carbenes, which serve as precursors in tandem reactions to form polycyclic N-heterocycles. digitellinc.comresearchgate.net Copper catalysis has also enabled the first successful examples of Ficini-type [2+2] cycloadditions between ynamides and enones. nih.gov Furthermore, novel donor-donor copper carbenes can be generated from diyne cyclizations, leading to asymmetric C-H insertion and cycloaddition products. acs.orgnih.gov

Cobalt (Co): Cobalt catalysis offers unique reactivity pathways for ynamides. An important example is the cobalt-catalyzed carbozincation of ynamides, which proceeds with excellent regio- and stereoselectivity to produce highly functionalized enamides. nih.gov This method provides access to biologically relevant frameworks such as 3,5-disubstituted oxazolones. nih.gov

| Catalyst | Reaction Type | Key Intermediate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| Gold (Au) | Intramolecular Hydroalkylation / Cascade Cyclization | Keteniminium ion, α-imino gold carbene | Indenes, Indeno[1,2-c]pyrroles, 2-Aminopyrroles | rsc.orgnih.govacs.orgrsc.orgacs.org |

| Copper (Cu) | [2+2] Cycloaddition, Azide-Ynamide Cyclization | α-imino copper carbene | Cyclobutenamines, Polycyclic Pyrroles, Triazoles | nih.govdigitellinc.comresearchgate.netnih.gov |

| Cobalt (Co) | Carbozincation | Organocobalt species | 3-Aryl enamides, 3,5-Disubstituted oxazolones | nih.gov |

| Palladium (Pd) | Intramolecular Cyclization | Organopalladium species | 4-Halo-oxazolones | acs.org |

| Rhodium (Rh) | Intramolecular Cyclization / Aromatization | Organorhodium species | 2,5-Dihydropyrroles, Pyrroles | acs.org |

Intramolecular reactions of ynamides provide a powerful strategy for the rapid assembly of complex, fused, and bridged heterocyclic ring systems. Transition metal catalysts are frequently employed to initiate these transformations.

A notable example is the gold-catalyzed intramolecular hydroalkylation of ynamides, which produces 2-amino-indenes. nih.gov Mechanistic studies, including DFT calculations, reveal that this reaction begins with the activation of the ynamide by the gold catalyst to form a reactive keteniminium ion. nih.govacs.org This is followed by a acs.orgacs.org-hydride shift, which is the rate-determining step, and subsequent cyclization to form the indene (B144670) scaffold. nih.govacs.org Gold catalysts also mediate cascade cyclizations of N-propargyl ynamides to afford functionalized indeno[1,2-c]pyrroles, where cyclization occurs at the β-carbon of the ynamide. rsc.org

Palladium catalysts have been used for the intramolecular cyclization of N-alkynyl alkyloxycarbamates in the presence of copper halides to synthesize 4-halo-oxazolones. acs.org Rhodium(III) catalysis enables the intramolecular cyclization of ynamides with propargyl esters to yield highly functionalized 2,5-dihydropyrroles, which can be subsequently oxidized to valuable pyrrole (B145914) derivatives. acs.org

Intermolecular cycloadditions involving ynamides are a cornerstone of heterocyclic synthesis, allowing for the convergent assembly of complex molecules from simpler starting materials. nih.gov These reactions often display high regioselectivity due to the polarized nature of the ynamide triple bond. rsc.org

Gold-catalyzed [3+2] cycloadditions between ynamides and partners like isoxazoles provide an atom-economical route to polysubstituted 2-aminopyrroles. rsc.orgrsc.org Similarly, gold-catalyzed [4+3] annulations have been developed. rsc.org Copper catalysis has been instrumental in developing the Ficini [2+2] cycloaddition of N-sulfonyl ynamides with enones, a transformation that had previously been elusive for this class of compounds. nih.gov Copper-catalyzed [3+2] cycloadditions of N-propargyl ynamides with alkenes can produce complex pyrrole-fused bridged skeletons. rsc.org Beyond transition metals, carbocation-catalyzed intermolecular [2+2+1] cycloadditions of two ynamide molecules with an N-oxide have been shown to produce fully substituted furans. acs.org

Metal-Free Cyclization and Cycloaddition Pathways

While transition metals are dominant in ynamide chemistry, metal-free approaches have gained significant traction, offering alternative reactivity and often more sustainable synthetic routes. rsc.org These reactions are typically promoted by Brønsted acids, Lewis acids, or bases. acs.orgrsc.org

An efficient metal-free oxidative cascade cyclization of N-propargyl ynamides can be catalyzed by NaBArF4, a sodium salt that acts as a Lewis acid catalyst. rsc.orgrsc.org This process leads to polycyclic N-heterocycles and is proposed to proceed via a Lewis acid-catalyzed SN2′ pathway, which is mechanistically distinct from related gold-catalyzed oxidations. rsc.orgrsc.org Epoxy-ynamides can undergo base-catalyzed cascade cyclizations to yield 1,3-oxazines in a regio- and stereoselective manner. acs.org Furthermore, Brønsted acids are known to mediate a variety of ynamide reactions, including cycloadditions and cyclizations, by protonating the ynamide to form reactive keteniminium intermediates. rsc.org There are also reports of thermally induced intramolecular [3+2] cycloadditions where ynamides act as three-atom components. acs.orgacs.org

Radical Cyclization Mechanisms

The use of ynamides in radical reactions represents a complementary approach to the more common polar reaction pathways. nih.gov Radical cyclizations of ynamides have been shown to be a versatile tool for synthesizing nitrogen-containing heterocycles. acs.orgthieme-connect.comthieme-connect.com

A common mechanistic motif is a radical cascade that begins with the generation of a radical on a side chain attached to the ynamide nitrogen. acs.orgepa.gov This is typically followed by a 5-exo-dig cyclization, where the radical attacks the nucleophilic β-carbon of the ynamide triple bond. nih.govacs.org The resulting vinyl radical intermediate can then be trapped in a subsequent step, such as a 6-endo-trig cyclization, to form polycyclic structures like isoindoles and isoindolinones. acs.orgepa.gov These radical cascades have proven effective for creating five-, six-, and seven-membered rings with high regio- and stereoselectivity. thieme-connect.comthieme-connect.com

Rearrangement Reactions

Ynamides are versatile precursors for a variety of rearrangement reactions, enabling the rapid construction of complex molecular architectures. nih.govnih.gov These transformations often proceed through high-energy intermediates and can be triggered by thermal conditions, metals, or reagents, leading to significant skeletal reorganization. researchgate.net

While direct evidence for nitrogen migration onto a discrete metal carbene for N-(2-methoxyphenyl)-3-phenylprop-2-ynamide is specific, the broader class of ynamides participates in related gold-catalyzed cascade reactions. These transformations are proposed to proceed through gold-activated keteniminium intermediates, which possess carbene-like character. nih.govnih.gov For instance, gold-catalyzed polycyclization cascades of N-allyl ynamides are initiated by the insertion into a C(sp³)—H bond, generating a species with gold carbene characteristics. nih.gov This intermediate then undergoes a series of reactions, including cyclization, without a formal nitrogen migration onto the metal center itself, but rather a neighboring group participation directed by the nitrogen atom. nih.gov Similarly, gold-catalyzed formal [4+3] cycloadditions of ynamides with epoxides proceed via a keteniminium intermediate formed by the activation of the ynamide by the gold catalyst. nih.gov This is followed by an SN2-type attack and subsequent rearrangement, showcasing the role of the nitrogen in facilitating skeletal reorganization in the presence of a metal catalyst. nih.gov

Ynamides undergo a variety of other cascade rearrangements, often initiated by radical species or proceeding through pericyclic pathways. nih.govacs.org

A notable example is the radical-initiated fragmentary cyclization cascade of ene-ynamides, which provides access to nih.govnih.gov-annulated indoles. acs.orgbham.ac.uk This process is initiated by the intermolecular addition of a radical to the alkene portion of the ene-ynamide. The resulting alkyl radical intermediate undergoes an intramolecular cyclization onto the ynamide. This is followed by a desulfonylative aryl migration and a site-selective C(sp²)–N cyclization to form the final annulated indole (B1671886) product. acs.org Density Functional Theory (DFT) calculations suggest that the mechanism involves the oxidation of an N-centered radical to a cation, which then undergoes an aza-Nazarov type cyclization. acs.org

Another class of cascade reactions involves the divergent polycyclization of N-allyl ynamides, which can be directed by the choice of catalyst. A gold-catalyzed pathway leads to fused C(sp³)-rich scaffolds via a keteniminium intermediate and a 1,5-hydride transfer. nih.gov In contrast, a copper-catalyzed process favors an aza-Claisen rearrangement, leading to fused pyridine (B92270) derivatives. nih.gov These competing pathways highlight how reaction conditions can selectively trigger different cascade rearrangements from the same starting material. nih.gov

| Cascade Reaction Type | Initiator/Catalyst | Key Intermediates | Product Class | Ref. |

| Fragmentary Cyclization | Radical Initiator (e.g., Togni reagent) / CuCl | Alkyl radical, N-centered radical cation | nih.govnih.gov-Annulated Indoles | acs.orgbham.ac.uk |

| Polycyclization | [Au(picolinate)Cl₂] | Gold keteniminium, Benzylic cation | Fused C(sp³)-rich Polycycles | nih.gov |

| Rearrangement | Copper Catalyst | Ketenimine | Fused Pyridines | nih.gov |

Hydrofunctionalization Reactions

The polarized nature of the ynamide triple bond makes it susceptible to a range of hydrofunctionalization reactions, where H-Y bonds are added across the alkyne. nih.govmasterorganicchemistry.com These reactions are fundamental for converting ynamides into more complex, functionalized enamides.

A significant hydrofunctionalization is the hydrative aminoxylation of ynamides, which can proceed through two distinct mechanistic pathways depending on the reagents used. nih.govnih.govd-nb.info This transformation adds both a water molecule and an aminoxy group across the triple bond. nih.gov

When an ynamide is treated with a Brønsted acid (e.g., TfOH) and the persistent radical TEMPO, the reaction proceeds via a polar-radical crossover mechanism. The acid first protonates the ynamide to form a highly reactive keteniminium ion. nih.govd-nb.info This electrophilic intermediate is then trapped by the nucleophilic TEMPO radical. Subsequent hydrolysis of the resulting intermediate yields the α-aminoxy-amide product. nih.gov

Alternatively, the reaction can be mediated by the oxidized form of TEMPO, the oxoammonium salt TEMPO⁺, in the presence of water. nih.govd-nb.info In this pathway, the reaction follows a cationic hydrative mechanism. Isotopic labeling studies using H₂¹⁸O have confirmed that the oxygen atom from water is incorporated into the carbonyl group of the product. nih.gov This suggests a process involving cationic activation of the ynamide by TEMPO⁺, followed by nucleophilic attack of water and subsequent rearrangement. nih.gov This dual-mechanism reactivity showcases the versatility of ynamides in reacting with both radical and ionic species. nih.gov

| Condition | Proposed Mechanism | Key Intermediate | Yield of Product 2a | Ref. |

| TfOH, TEMPO | Polar-Radical Crossover | Keteniminium Ion | 80% | nih.govd-nb.info |

| TEMPO⁺, H₂O | Cationic Hydrative Pathway | Cationic Adduct | Comparable to above | d-nb.info |

Ynamides undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂), similar to other alkynes. libretexts.org The addition of one equivalent of HX to an ynamide typically yields a halo-enamide, with the regioselectivity following Markovnikov's principle, where the hydrogen adds to the β-carbon. libretexts.org The addition of a second equivalent of HX can lead to a geminal dihalide. libretexts.org Similarly, the addition of halogens like Br₂ or Cl₂ across the ynamide triple bond can produce dihaloenamides, which can be further halogenated to tetrahaloalkane derivatives. libretexts.org These reactions provide straightforward routes to halogenated amide structures. researchgate.net

Beyond halogens, other electrophiles can add across the ynamide alkyne. For instance, scandium(III)-catalyzed formal acylcyanation of ynamides with acylnitriles produces fully substituted acrylonitriles with high stereoselectivity. nih.gov The proposed mechanism involves the activation of the acylnitrile by the Lewis acid, followed by nucleophilic attack from the ynamide's β-carbon and a [2+2] cycloaddition/electrocyclic ring-opening sequence. nih.gov

Transformations Under Superelectrophilic Activation

The treatment of ynamides with strong Brønsted or Lewis acids, known as superelectrophiles, generates highly reactive keteniminium ions. nih.govresearchgate.net These intermediates are central to a wide range of subsequent transformations. nih.gov While transient, the existence of keteniminium ions has been inferred from trapping experiments and supported by DFT calculations. nih.gov

For example, reacting an ynamide with triflic acid (TfOH) leads to the formation of a keteniminium triflate. nih.gov In the absence of other nucleophiles, this intermediate can rapidly collapse via triflate addition to form an N,O-ketene aminal. nih.gov However, if a suitable nucleophile is present, it can intercept the keteniminium ion. This forms the basis for various cycloaddition, cyclization, and rearrangement reactions. researchgate.net

Computational studies on the reaction of an ynamide with TfOH in the presence of an azide (B81097) show the formation of a keteniminium triflate intermediate. nih.gov This intermediate can then be trapped by either the triflate anion or the azide. The calculations indicate that while the triflate addition product is thermodynamically more stable, the azide addition is kinetically competitive, leading to the formation of different products depending on the reaction pathways available to these initial adducts. nih.gov This highlights the ability of superelectrophilic activation to generate a common, highly reactive intermediate that can be channeled into divergent synthetic routes. nih.gov

Reactions with Specific Substrates (e.g., 2,1-Benzisoxazoles)

The reactivity of ynamides, including this compound, with 2,1-benzisoxazoles (anthranils) and their 1,2-isomers has been a subject of significant research, revealing complex and often catalyst-dependent reaction pathways. These reactions provide powerful methods for synthesizing a variety of nitrogen- and oxygen-containing heterocyclic compounds. The investigations primarily focus on transition-metal catalysis, particularly with gold, which activates the ynamide for nucleophilic attack.

Detailed Research Findings

Research into the annulation of ynamides with benzisoxazoles has uncovered a remarkable example of ligand-controlled chemoselectivity in gold catalysis. Depending on the nature of the ancillary ligand attached to the gold(I) catalyst, the reaction between an ynamide and a 1,2-benzisoxazole (B1199462) can be directed towards two distinct cyclization pathways: a [5+2]-annulation or a [5+1]-annulation. acs.orgresearchgate.netthieme-connect.com

The reaction is initiated by the gold-catalyzed activation of the ynamide, followed by a nucleophilic attack from the nitrogen atom of the 1,2-benzisoxazole. researchgate.net This leads to the formation of a key α-imino gold carbene intermediate. From this point, the ligand on the gold center dictates the subsequent steps. acs.orgresearchgate.net

[5+2]-Annulation Pathway: When a bulky, electron-rich N-heterocyclic carbene (NHC) ligand such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is used, the reaction typically proceeds through a [5+2]-annulation. This pathway leads to the formation of seven-membered benzo[f] acs.orgacs.orgoxazepine derivatives. acs.orgresearchgate.net The IPr ligand is believed to stabilize the gold-carbene intermediate in a way that favors this direct cyclization. researchgate.net

[5+1]-Annulation Pathway: Conversely, employing a bulky phosphine (B1218219) ligand like P(t-Bu)₂(o-biphenyl) (JohnPhos) dramatically alters the reaction's course to a [5+1]-annulation. acs.org This pathway involves a formal 1,2-sulfonamide shift, ultimately yielding six-membered benzo[e] acs.orgsci-hub.seoxazine derivatives. acs.orgacs.org The mechanism for this rearrangement has been supported by ¹³C-labeling experiments, which confirmed the migration of the sulfonamide group. acs.orgacs.org

Under different catalytic systems, the reaction scope can be expanded. For instance, using Indium(III) triflate (In(OTf)₃) as a catalyst allows for a divergent transformation of ynamides with anthranils to produce either 7-acylindoles or 2-aminoquinolines . bohrium.comresearchgate.net Furthermore, at elevated temperatures, gold-catalyzed reactions between N-aryl ynamides and benzisoxazoles can construct complex 6H-indolo[2,3-b]quinoline frameworks, which are cores of several naturally occurring alkaloids. sci-hub.sersc.org This transformation involves the N-aryl group of the ynamide acting as an intramolecular nucleophile. sci-hub.se Another reported pathway involves a gold-catalyzed [3+2] annulation, which furnishes 2-amino-7-formylindole products. sci-hub.seresearchgate.net

While specific studies on this compound are not detailed in the reviewed literature, the extensive research on N-aryl and N-sulfonyl ynamides provides a strong predictive framework for its reactivity with benzisoxazoles under similar catalytic conditions.

Interactive Data Tables

The following tables summarize the findings from gold-catalyzed annulations of various ynamides with 1,2-benzisoxazoles, showcasing the ligand-controlled chemoselectivity.

Table 1: Ligand-Controlled [5+2]-Annulation of Ynamides with 1,2-Benzisoxazoles

Catalyst System: IPrAuCl (5 mol%) / AgNTf₂ (5 mol%) in DCE at room temperature. acs.orgthieme-connect.com

| Ynamide Substrate (R¹, R²) | 1,2-Benzisoxazole (R³) | Product (Benzo[f] acs.orgacs.orgoxazepine) | Yield (%) |

| R¹=Ts, R²=Ph | H | 2-phenyl-3-tosyl-3,4-dihydrobenzo[f] acs.orgacs.orgoxazepine | 92 |

| R¹=Ts, R²=4-MeC₆H₄ | H | 2-(p-tolyl)-3-tosyl-3,4-dihydrobenzo[f] acs.orgacs.orgoxazepine | 91 |

| R¹=Ts, R²=4-MeOC₆H₄ | H | 2-(4-methoxyphenyl)-3-tosyl-3,4-dihydrobenzo[f] acs.orgacs.orgoxazepine | 85 |

| R¹=Ts, R²=Ph | 5-Me | 8-methyl-2-phenyl-3-tosyl-3,4-dihydrobenzo[f] acs.orgacs.orgoxazepine | 88 |

| R¹=Ts, R²=Ph | 5-Cl | 8-chloro-2-phenyl-3-tosyl-3,4-dihydrobenzo[f] acs.orgacs.orgoxazepine | 82 |

| R¹=Ms, R²=Ph | H | 2-phenyl-3-mesyl-3,4-dihydrobenzo[f] acs.orgacs.orgoxazepine | 89 |

Table 2: Ligand-Controlled [5+1]-Annulation of Ynamides with 1,2-Benzisoxazoles

Catalyst System: P(t-Bu)₂(o-biphenyl)AuCl (5 mol%) / AgNTf₂ (5 mol%) in DCE at room temperature. acs.org

| Ynamide Substrate (R¹, R²) | 1,2-Benzisoxazole (R³) | Product (Benzo[e] acs.orgsci-hub.seoxazine) | Yield (%) | Z/E Ratio |

| R¹=Ts, R²=Ph | H | (Z)-4-benzylidene-3-tosyl-3,4-dihydro-2H-benzo[e] acs.orgsci-hub.seoxazine | 87 | >20:1 |

| R¹=Ts, R²=4-MeC₆H₄ | H | (Z)-4-(4-methylbenzylidene)-3-tosyl-3,4-dihydro-2H-benzo[e] acs.orgsci-hub.seoxazine | 85 | >20:1 |

| R¹=Ts, R²=4-MeOC₆H₄ | H | (Z)-4-(4-methoxybenzylidene)-3-tosyl-3,4-dihydro-2H-benzo[e] acs.orgsci-hub.seoxazine | 81 | >20:1 |

| R¹=Ts, R²=Ph | 5-Me | (Z)-4-benzylidene-6-methyl-3-tosyl-3,4-dihydro-2H-benzo[e] acs.orgsci-hub.seoxazine | 83 | 15:1 |

| R¹=Ts, R²=Ph | 5-Cl | (Z)-4-benzylidene-6-chloro-3-tosyl-3,4-dihydro-2H-benzo[e] acs.orgsci-hub.seoxazine | 79 | 12:1 |

| R¹=Ms, R²=Ph | H | (Z)-4-benzylidene-3-mesyl-3,4-dihydro-2H-benzo[e] acs.orgsci-hub.seoxazine | 82 | >20:1 |

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Published FT-IR (Fourier-Transform Infrared) spectra for N-(2-methoxyphenyl)-3-phenylprop-2-ynamide are not available. An FT-IR spectrum would be expected to show characteristic absorption bands for the key functional groups. These would include a sharp absorption for the N-H stretch, a strong absorption for the amide C=O (carbonyl) stretch, and a characteristic weak absorption for the C≡C (alkyne) triple bond stretch, which would confirm the ynamide structure.

Mass Spectrometry (MS) for Molecular Formula Determination

The molecular formula of this compound is C₁₆H₁₃NO₂.

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction Analysis

To date, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. While the synthesis and spectroscopic characterization of related ynamide structures have been documented, specific crystallographic data for this particular compound, including its crystal system, space group, unit cell dimensions, and detailed atomic coordinates, remain to be elucidated and published.

The process of single-crystal X-ray diffraction analysis would involve several key steps. First, a high-quality single crystal of this compound would need to be grown. This is often a meticulous process involving the slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected by a detector, and the data are processed to solve and refine the crystal structure.

The expected output from such an analysis would include detailed tables of crystallographic data and atomic parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₁₆H₁₃NO₂ |

| Formula weight | 251.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = TBD Å, α = 90°b = TBD Å, β = TBD°c = TBD Å, γ = 90° |

| Volume | To be determined ų |

| Z | To be determined |

| Density (calculated) | To be determined Mg/m³ |

| Absorption coefficient | To be determined mm⁻¹ |

| F(000) | To be determined |

| Crystal size | To be determined mm³ |

| Theta range for data collection | To be determined ° |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int) = TBD] |

| Completeness to theta | To be determined % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | To be determined e.Å⁻³ |

Furthermore, the analysis would provide precise measurements of bond lengths and angles within the molecule.

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | TBD | C1-C2-C3 | TBD |

| C2-C3 | TBD | C2-C3-N1 | TBD |

| C3-N1 | TBD | C3-N1-C4 | TBD |

| N1-C4 | TBD | N1-C4-C5 | TBD |

| C4-O1 | TBD | N1-C4-C9 | TBD |

| C5-O2 | TBD | C4-C5-O2 | TBD |

| C10-C15 | TBD | C10-C15-H15 | TBD |

The determination of the crystal structure of this compound would be a valuable contribution to the field of organic chemistry, providing a solid foundation for structure-activity relationship studies and the rational design of new functional molecules.

Computational and Theoretical Studies on N 2 Methoxyphenyl 3 Phenylprop 2 Ynamide and Ynamides

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure of ynamides, which dictates their reactivity. The defining feature of ynamides is the nitrogen atom directly attached to an alkyne, creating a unique electronic environment. The interaction between the nitrogen lone pair and the alkyne π-system results in a polarized triple bond. nih.govnih.gov An electron-withdrawing group on the nitrogen atom is crucial for modulating this polarization, enhancing the stability and controlling the reactivity of the molecule compared to the more reactive ynamines. nih.gov This substitution makes ynamides more practical for synthetic applications. nih.gov

The electronic properties of ynamides are characterized by a "push-pull" system. The nitrogen atom "pushes" electron density into the alkyne, while the electron-withdrawing group "pulls" it away. This electronic delocalization significantly influences the molecule's behavior in chemical reactions. nih.gov In ethynylogous ynamides, such as 1,3-butadiynamides, this intrinsic polarization is preserved and extended, leading to a formal 1,4-polarization. nih.gov

The following table summarizes key electronic properties and their significance in ynamide chemistry.

| Electronic Property | Description | Significance |

| Polarization | The nitrogen lone pair donates electron density to the alkyne, creating a polarized C≡C bond. | Dictates the regioselectivity of addition reactions, with the β-carbon being electron-rich (nucleophilic) and the α-carbon being electron-poor (electrophilic). nih.govnih.gov |

| Push-Pull System | The combination of an electron-donating nitrogen and an electron-withdrawing group on the nitrogen. | Stabilizes the molecule compared to ynamines and allows for fine-tuning of reactivity. nih.govnih.gov |

| HOMO/LUMO | The highest and lowest energy molecular orbitals involved in chemical reactions. | The distribution and energy of these frontier orbitals determine the molecule's reactivity towards electrophiles and nucleophiles. mdpi.com |

| Electron Delocalization | The spreading of electron density over multiple atoms in the molecule. | Contributes to the stability of intermediates and transition states in reactions. nih.gov |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for mapping the intricate pathways of reactions involving ynamides. mdpi.comrsc.org By calculating the energies of reactants, intermediates, transition states, and products, DFT allows chemists to construct detailed energy profiles that rationalize experimental observations and predict reaction outcomes. nih.govnih.gov It has been successfully applied to a wide range of ynamide transformations, including cycloadditions, rearrangements, and amide bond formations. nih.govrsc.orgnih.gov

DFT studies have been instrumental in understanding Brønsted acid-mediated reactions of ynamides, which are becoming increasingly important as metal-free alternatives to traditional methods. rsc.org These calculations help to clarify the role of catalysts and additives in complex reaction sequences. For example, in gold-catalyzed cycloadditions, DFT can explain how the catalyst activates the ynamide and directs the reaction toward a specific product. nih.govrsc.org

Many reactions of ynamides proceed through charged or radical intermediates, and DFT is crucial for elucidating these complex pathways.

Cationic Pathways: The protonation or activation of an ynamide by a Brønsted or Lewis acid generates a highly reactive keteniminium ion intermediate. nih.govrsc.org This electrophilic species is central to numerous ynamide transformations. For example, in Brønsted acid-promoted cyclizations, the activation of the ynamide produces a keteniminium ion, which can then undergo further reactions like sigmatropic shifts and electrocyclizations. nih.gov DFT calculations have supported the formation of these cationic intermediates and helped to rationalize the observed product distributions. rsc.orgresearchgate.net In the reaction of ynamides with electrophilic boron reagents, a keteniminium-type zwitterion is proposed as a key intermediate in the 1,2-carboboration process. nih.gov

Radical Pathways: While less common than ionic pathways, radical reactions of ynamides are also an area of active investigation. Computational studies can provide insight into the feasibility of proposed radical mechanisms. A DFT investigation into the tandem radical cyclization of a molecule containing a 2-methoxyphenyl group, 1-[2-iodo-3-(2-methoxyphenyl)-prop-2-enyl]-6-oxo-1,6-dihydropyridine-2-carbonitrile, demonstrated that the reaction proceeds via deiodination to form a free radical, followed by tandem cyclizations. researchgate.net This study highlights the power of DFT in distinguishing between different possible mechanisms, such as a radical pathway versus a Diels-Alder cycloaddition. researchgate.net Control experiments and DFT studies have also been used to support mechanisms involving radical generation via processes like halogen-atom transfer (XAT) in cobalt-catalyzed reactions. researchgate.net

A cornerstone of mechanistic studies using DFT is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

DFT calculations provide detailed geometries and free energy profiles for entire reaction pathways. For instance, in a study of ynamide-mediated amide bond formation, DFT calculations elucidated a multi-step mechanism involving ynamide hydrocarboxylation followed by aminolysis. rsc.org The study identified the key transition state for the aminolysis step, revealing a concerted mechanism promoted by hydrogen bonding from a carboxylic acid catalyst. rsc.org

Similarly, in gold-catalyzed reactions of 1,3-butadiynamides, DFT calculations rationalized the observed chemoselectivity by comparing the free energy barriers of competing pathways. nih.gov The calculations showed that while one intermediate was thermodynamically more stable, the pathway leading to the observed product had a lower activation energy barrier, making it the kinetically favored route. nih.gov

The following table presents a conceptual example of data obtained from DFT calculations for a hypothetical reaction of an ynamide, illustrating how energy profiles are used to understand reaction mechanisms.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Ynamide + Reagent | 0.0 |

| Intermediate A | Initial adduct | -5.2 |

| TS1 | Transition state to Product 1 | +15.4 |

| Product 1 | Kinetically favored product | -10.8 |

| TS2 | Transition state to Product 2 | +21.1 |

| Product 2 | Thermodynamically favored product | -15.3 |

This is a representative data table. Actual values are highly dependent on the specific reaction, substrates, and computational methods used.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to predict and visualize the three-dimensional structure of molecules. For a flexible molecule like N-(2-methoxyphenyl)-3-phenylprop-2-ynamide, understanding its preferred shapes, or conformations, is crucial as this can influence its reactivity and interactions with other molecules.

Conformational analysis involves systematically or stochastically exploring the potential energy surface of a molecule to find its stable, low-energy conformations. nih.gov For this compound, the key rotatable bonds are those connecting the aryl groups to the main propynamide chain and the C-N amide bond. The rotation around these bonds gives rise to different spatial arrangements of the phenyl and methoxyphenyl groups.

Computational studies on related structures provide a framework for this analysis. For example, a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines was performed using systematic searches to identify stable conformations. nih.gov This study successfully correlated the conformational preferences, such as the distance between key atoms, with biological activity. nih.gov Similarly, molecular modeling has been used to perform geometry optimization and correlate the results with experimental data for other complex heterocyclic systems. researchgate.net These studies often employ methods like AM1 or DFT for geometry optimization. researchgate.netresearchgate.net

The analysis can reveal key intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize certain conformations. The relative energies of these stable conformers can be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. This information helps in understanding which shape the molecule is most likely to adopt and how this might affect its approach to a reaction partner or a biological target.

Exploration of Biological Activities and Mechanistic Understanding in Vitro and Biochemical Focus

General Bioactivity Profiles of Propiolamides and Ynamides

Propiolamides and ynamides are classes of organic compounds characterized by an amide group attached to a carbon-carbon triple bond (alkyne). Propynamide, the simplest propiolamide (B17871), is a terminal acetylenic compound and a primary carboxamide nih.gov. These core structures are of significant interest in medicinal chemistry due to their diverse biological activities. Research has shown that compounds containing the propiolamide or ynamide moiety exhibit potential as anti-inflammatory, antimicrobial, and anticancer agents nih.govnih.govnih.gov. Their reactivity, conferred by the electron-withdrawing nature of the amide and the presence of the alkyne, allows for unique interactions with biological targets.

Anti-inflammatory Investigations (In Vitro Models)

The evaluation of anti-inflammatory properties in vitro is a crucial step in drug discovery. Common assays measure a compound's ability to mitigate inflammatory responses in controlled cellular or biochemical systems. These models include the inhibition of protein denaturation, proteinase activity, and hemolysis nih.gov. Another widely used method involves stimulating immune cells, such as macrophages, with agents like lipopolysaccharide (LPS) and then measuring the subsequent release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide plos.orgresearchgate.netresearchgate.net.

While direct studies on the anti-inflammatory activity of N-(2-methoxyphenyl)-3-phenylprop-2-ynamide are not extensively documented in the provided search results, related structures like cinnamoyl anthranilates are recognized for their anti-inflammatory properties nih.gov. The investigation of propiolamides in established in vitro models, such as LPS-stimulated macrophages or assays measuring the inhibition of enzymes like lipoxygenase, would be a logical step to characterize their potential in this area nih.gov.

Antimicrobial Studies (e.g., against Mycobacterium species)

The emergence of drug-resistant bacteria, particularly Mycobacterium tuberculosis, necessitates the discovery of new antimicrobial agents from novel chemical classes nih.govfrontiersin.org. Natural products and synthetic compounds with acetylenic scaffolds have shown promise in this regard.

Screening of compound libraries has identified synthetic polyacetylenes as having antimycobacterial activity nih.govfrontiersin.org. For instance, a study identified several compounds that inhibited M. tuberculosis, with the natural product damnacanthal (B136030) and a synthetic dimeric polyacetylene being the most active nih.govfrontiersin.org. These findings suggest that the alkyne functional group, a key feature of propiolamides, may be important for antimicrobial efficacy.

It is important to note that the conditions of in vitro testing can significantly impact results. For example, the presence of lipids, which can be used as a carbon source by dormant mycobacteria, has been shown to confer tolerance to M. tuberculosis against certain antibiotic mixtures nih.gov. This highlights the need for robust and clinically relevant in vitro models when assessing the antimicrobial potential of compounds like propiolamides.

| Compound | Compound Class | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |

|---|---|---|---|

| Damnacanthal (C22) | Anthraquinone | 13.07 | nih.govfrontiersin.org |

| Tetradeca-4,6,8,10-tetrayne-1,14-diol (C53) | Polyacetylene | 17.88 | nih.govfrontiersin.org |

| Synthetic Chromene (C10) | Chromene | 29.13 | nih.gov |

| Isoneorautenol (C23) | Flavonoid | 49.22 | nih.gov |

Anticancer Research (In Vitro Mechanistic Aspects)

Propiolamides have emerged as a class of compounds with potential anticancer activity, acting through novel mechanisms of programmed cell death. nih.gov Recent research has revealed that propiolamides containing terminal alkynes can induce a molecular crosstalk between two distinct cell death pathways: ferroptosis and apoptosis. nih.gov

The in vitro mechanistic action of these propiolamides involves the generation of reactive oxygen species (ROS) through monooxygenase-mediated processes and the simultaneous inhibition of glutathione (B108866) peroxidase 4 (GPX4) nih.gov. GPX4 is a crucial enzyme that protects cells from lipid peroxidation, and its inhibition leads to ferroptosis, an iron-dependent form of cell death. By concurrently promoting apoptosis, these compounds can trigger a synergistic effect, enhancing their anticancer efficacy. nih.gov This dual-action mechanism represents a significant advancement in designing new drugs capable of overcoming resistance to conventional therapies that target a single cell death pathway nih.govnih.gov.

In Vitro Enzyme Inhibition Studies

The biological activity of many compounds stems from their ability to inhibit specific enzymes. For propiolamides, a key in vitro finding is their ability to inhibit glutathione peroxidase 4 (GPX4). nih.gov This inhibition is a critical event that initiates the ferroptotic cell death pathway in cancer cells. nih.gov The study of such enzyme-drug interactions can be monitored in real-time using techniques like Raman spectroscopy, which provides insights into the structural changes of both the drug and the enzyme during the inhibitory process. nih.gov

Beyond GPX4, the general structure of propiolamides makes them candidates for inhibiting other enzymes. The study of structure-activity relationships for enzyme inhibitors, such as those targeting chitin (B13524) synthesis or protein-protein interactions like KEAP1-NRF2, provides a framework for designing novel and specific enzyme inhibitors nih.govnih.gov.

Receptor Binding Assays and Target Interaction Analysis

Receptor binding assays are fundamental tools in drug discovery used to measure the interaction between a ligand (such as a drug candidate) and its target protein or receptor. giffordbioscience.com These assays are essential for identifying compounds with high affinity for a target and for characterizing their binding kinetics. giffordbioscience.com Common formats include radioligand binding assays, which use a radioactively labeled compound, and non-radioactive methods like fluorescence polarization nih.govmerckmillipore.com.

Key parameters derived from these assays include:

Kd (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. giffordbioscience.com

Ki (Inhibition Constant): Indicates the potency of a compound in inhibiting the binding of another ligand. giffordbioscience.com

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a specific biological activity by 50%. giffordbioscience.com

Bmax (Maximum Binding Capacity): Represents the total number of available binding sites. giffordbioscience.com

While these assays are standard for characterizing drug-target interactions, specific receptor binding data for this compound were not identified in the initial search results. The application of such assays would be a critical step in elucidating its specific molecular targets and mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies at a Fundamental Biochemical Level

Structure-Activity Relationship (SAR) analysis is the process of relating the chemical structure of a molecule to its biological activity. wikipedia.orgdrugdesign.org It allows medicinal chemists to determine which functional groups are responsible for a compound's effects and to modify its structure to enhance potency or other desirable properties. wikipedia.org

At a fundamental biochemical level, SAR studies for compounds like propiolamides would investigate how structural modifications influence their interaction with biological targets. For example, a quantitative SAR (QSAR) study on a series of benzamides found that the type and position of substituents on a phenyl ring significantly impacted their ability to inhibit chitin synthesis. nih.gov The introduction of halogens (F, Cl, Br) or small alkyl groups enhanced activity, whereas larger groups (NO₂, CF₃, t-Bu) drastically decreased it. nih.gov

General principles of SAR indicate that:

Alkyl Groups: Adding alkyl groups can increase the lipophilic character of a molecule, which may improve its ability to cross cell membranes. youtube.com

Halogens: The substitution with fluorine or chlorine can also enhance lipophilicity and penetration across membranes. youtube.com

Ring Systems: The size and flexibility of ring structures within a molecule can affect how well it fits into a receptor's binding site. drugdesign.org

For this compound, an SAR study would involve synthesizing analogs with variations in the methoxy (B1213986) group's position on the phenyl ring, substitution on the phenylacetylene (B144264) moiety, and alterations to the amide linker. Analyzing the biochemical and biological activity of these analogs would provide crucial insights into the key structural features required for its activity.

Advanced Applications in Organic Synthesis and Materials Science Excluding Clinical/direct Human Use

Utility as Building Blocks for Complex Nitrogen-Containing Architectures

The inherent reactivity of the ynamide group in N-(2-methoxyphenyl)-3-phenylprop-2-ynamide allows it to serve as a linchpin in the assembly of intricate nitrogen-bearing molecules. The polarization of the alkyne, influenced by the adjacent nitrogen and phenyl groups, facilitates a range of chemical reactions, including cyclizations, cycloadditions, and rearrangements, leading to architecturally complex products.

The construction of heterocyclic rings is a cornerstone of synthetic chemistry, and this compound is an exemplary substrate for this purpose. Ynamides are known precursors to highly electrophilic keteniminium ions, which can be intercepted by various nucleophiles to forge new ring systems. nih.gov

Indenes: A particularly efficient application of ynamides is in the synthesis of polysubstituted indenes. A gold-catalyzed intramolecular hydroalkylation of ynamides provides a direct route to these valuable carbocyclic structures. nih.gov When treated with a gold catalyst, this compound would generate a highly electrophilic keteniminium intermediate. This intermediate can trigger a rsc.orgbeilstein-journals.org-hydride shift followed by a cyclization reaction to yield a densely functionalized indene (B144670). nih.gov The resulting product contains an endocyclic enamide, a versatile functional group that allows for further chemical modifications. nih.gov

| Ynamide Substrate | Catalyst System | Product Type | Key Reaction Steps |

|---|---|---|---|

| N-Aryl Ynamide | NHC-Gold Complex | Polysubstituted Indene | 1. Keteniminium ion formation 2. rsc.orgbeilstein-journals.org-Hydride shift 3. Cyclization |

| N-Oxazolidinone Ynamide | NHC-Gold Complex | Indene with Chiral Enamide | 1. Keteniminium ion formation 2. rsc.orgbeilstein-journals.org-Hydride shift 3. Cyclization |

| N-Sulfonamide Ynamide | NHC-Gold Complex | N-Sulfonyl Indene | 1. Keteniminium ion formation 2. rsc.orgbeilstein-journals.org-Hydride shift 3. Cyclization |

Quinolones: While direct synthesis of simple quinolones from this specific ynamide is not prominently documented, the synthesis of more complex, fused quinoline (B57606) systems from related N-aryl ynamides highlights its potential. For instance, gold(I)-catalyzed cascade reactions between N-aryl ynamides and anthranils have been used to construct the 6H-indolo[2,3-b]quinoline scaffold. frontiersin.org This transformation involves the opening of the isoxazole (B147169) ring in anthranil (B1196931) and the formation of two new fused rings in a single operation. frontiersin.org This demonstrates the capacity of the ynamide to act as both a carbon and nitrogen source in the assembly of complex quinoline-based heterocycles. frontiersin.org

Pyrroles: Pyrroles are fundamental heterocycles in medicinal and materials chemistry. rsc.orgbohrium.com Ynamides are valuable precursors for pyrrole (B145914) synthesis through various pathways, including multicomponent reactions. rsc.orgorientjchem.org The reaction of an ynamide like this compound with suitable reaction partners, such as α-dicarbonyl compounds and an amine source, could proceed through a sequence of nucleophilic addition, condensation, and cyclization to afford highly substituted pyrroles. orientjchem.org The development of such one-pot procedures is highly desirable for their efficiency and atom economy. researchgate.net

Diversity-oriented synthesis aims to create collections of structurally diverse small molecules for screening in drug discovery and materials science. mdpi.com this compound is an ideal starting point for generating scaffold diversity due to its multiple reactive sites. The molecule contains:

An activated alkyne susceptible to cycloadditions and nucleophilic attacks.

An amide bond that can be cleaved or modified.

Two distinct aromatic rings (a phenyl group and a methoxyphenyl group) that can be functionalized.

The potential to generate keteniminium ion intermediates, which can participate in various cascade reactions. nih.gov

By systematically varying the reaction conditions and reaction partners, a single precursor like this compound can be converted into a wide range of distinct molecular scaffolds. This approach, often termed scaffold remodeling, can involve ring-cleavage, ring-expansion, or ring-forming strategies to access novel chemical space. nih.gov The versatility of the ynamide functionality makes it a powerful engine for generating molecular complexity and diversity from a common starting material. nih.govmdpi.com

Role in Natural Product Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.gov Ynamides have emerged as powerful building blocks in this field, particularly for the synthesis of nitrogen-containing natural products like alkaloids. nih.govresearchgate.net Their controlled reactivity allows for the efficient construction of core heterocyclic structures found in these molecules. beilstein-journals.org

A prominent example is the use of N-aryl ynamides in the synthesis of alkaloid skeletons. The gold(I)-catalyzed reaction of N-aryl ynamides with anthranils to form the 6H-indolo[2,3-b]quinoline core serves as a key step in the total synthesis of alkaloids such as norcryptotackeine and neocryptolepine. frontiersin.org This strategy showcases the ability of the ynamide to facilitate complex, cascade reactions that rapidly build molecular complexity, a highly valued attribute in total synthesis. frontiersin.org The application of this compound in similar strategies could provide access to a variety of natural product analogues.

| Ynamide Type | Reaction Partner | Catalyst | Core Scaffold Formed | Target Natural Products |

|---|---|---|---|---|

| N-Aryl Ynamide | Anthranil | Gold(I) | 6H-Indolo[2,3-b]quinoline | Norcryptotackeine, Neocryptolepine |

| N-Benzyl Ynamide | Anthranil | Gold(III) | Dihydroisoquinoline-quinoline | Polyazaheterocycles |

| N-Furanylmethyl Ynamide | Anthranil | Gold(III) | 1H-Pyrrolo[2,3-b]quinoline | Functionalized Pyrroles |

Potential in Advanced Chemical Materials Design (Focus on Chemical Structure, not Physical Properties)

The design of advanced chemical materials often leverages molecules with specific structural and electronic features. royce.ac.uk While the physical properties of this compound are not the focus here, its chemical structure suggests significant potential for applications in materials science.

The molecule possesses a π-conjugated system that extends across the phenyl ring, the alkyne, and the methoxyphenyl ring. Such conjugated systems are fundamental to the function of organic electronic materials, including semiconductors and nonlinear optical (NLO) materials. bohrium.comresearchgate.net The presence of both electron-donating (methoxy) and electron-accepting (amide) characteristics within the same molecule creates a "push-pull" electronic environment, a common design strategy for enhancing NLO properties.

Furthermore, the ynamide functionality itself is a precursor to other electronically active heterocycles, such as pyrroles, which are known components of organic semiconductors. bohrium.com The amide linkage also provides a site for potential polymerization or incorporation into larger macromolecular structures, such as polyamides or other copolymers, which could lead to materials with tailored structural and electronic characteristics.

| Structural Feature | Potential Implication in Materials Chemistry |

|---|---|

| Extended π-Conjugated System | Foundation for organic electronic and photonic materials. |

| Push-Pull Electronics (Donor/Acceptor Groups) | Potential for nonlinear optical (NLO) properties. researchgate.net |

| Ynamide Functional Group | Precursor to conductive heterocyclic units like pyrroles. bohrium.com |

| Amide Linkage | Site for polymerization or incorporation into macromolecules. |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

While dedicated research on N-(2-methoxyphenyl)-3-phenylprop-2-ynamide is not extensively documented in publicly available literature, we can infer its chemical behavior and potential contributions based on the well-established chemistry of related ynamides. Ynamides, characterized by a nitrogen atom attached to an alkyne, are significantly more stable than their ynamine counterparts, facilitating their handling and use in a wider array of chemical transformations. nih.govnih.gov The presence of an electron-withdrawing group on the nitrogen atom is crucial for this stability. In the case of this compound, the electron-donating methoxy (B1213986) group on the phenyl ring and the phenyl group on the acetylene (B1199291) moiety are expected to influence its reactivity in a nuanced manner.

Key contributions from the broader field of ynamide chemistry that are applicable to this specific compound include the development of robust synthetic protocols. Copper-catalyzed cross-coupling reactions are a cornerstone of ynamide synthesis, and it is highly probable that this compound can be synthesized via the coupling of 2-methoxyaniline with a suitable 3-phenylprop-2-ynyl halide or a related electrophile. orgsyn.org

The reactivity of ynamides is rich and varied, with their participation in cycloaddition reactions being a prominent feature. kyoto-u.ac.jpnih.gov These reactions, including [2+2], [3+2], and [4+2] cycloadditions, provide access to a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.net The specific substitution pattern of this compound makes it an interesting candidate for investigating the regioselectivity and stereoselectivity of these cycloaddition reactions.

Emerging Trends in Ynamide Chemistry Relevant to this compound

The field of ynamide chemistry is dynamic, with several emerging trends that could significantly impact the study and application of this compound.

One of the most significant recent developments is the use of Brønsted acid catalysis in ynamide reactions. nih.gov Traditionally, transition metals have been the catalysts of choice. However, Brønsted acids have been shown to effectively mediate a variety of ynamide transformations, including cyclizations and hydrofunctionalizations. This metal-free approach offers advantages in terms of cost, sustainability, and reduced metal contamination in the final products. Investigating the behavior of this compound under Brønsted acid catalysis could lead to novel and efficient synthetic routes to valuable compounds.

Another burgeoning area is the application of photoredox catalysis to ynamide chemistry. This strategy utilizes visible light to initiate reactions, often under mild conditions. The unique reactivity patterns accessible through photoredox catalysis could unlock new transformations for ynamides that are not achievable with traditional thermal methods. The application of these methods to this compound could lead to the discovery of novel cycloaddition or functionalization pathways.

Furthermore, the development of asymmetric catalysis in ynamide reactions is a major focus. The synthesis of chiral molecules is of paramount importance in medicinal chemistry, and the development of enantioselective transformations of ynamides is a key goal. The use of chiral ligands with transition metal catalysts or chiral Brønsted acids could enable the stereocontrolled synthesis of complex molecules from this compound.

The following table summarizes these emerging trends and their potential relevance to the target compound:

| Emerging Trend | Description | Potential Relevance to this compound |

| Brønsted Acid Catalysis | Utilization of strong acids as catalysts for ynamide transformations. nih.gov | Offers a metal-free alternative for cyclization and functionalization reactions, potentially leading to cleaner and more economical syntheses. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate reactions. | Enables novel reaction pathways and transformations under mild conditions, expanding the synthetic utility of the ynamide. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity in reactions. | Crucial for the synthesis of chiral, biologically active molecules derived from the ynamide scaffold. |

| Ynamide-Benzyne Cycloadditions | Intramolecular cycloaddition reactions between ynamides and in situ generated benzynes. kyoto-u.ac.jp | A powerful method for the construction of complex, fused heterocyclic systems, where the 2-methoxyphenyl group could play a key role in directing the reaction. |

Prospective Avenues for Further Academic Exploration and Synthetic Innovation

The unique structure of this compound presents several exciting opportunities for future research and synthetic innovation.

A primary area for exploration is its use in cycloaddition reactions to synthesize novel heterocyclic scaffolds. chemrxiv.org The interplay between the electron-donating methoxy group and the steric bulk of the ortho-substituent on the N-phenyl ring could lead to interesting and potentially unique regiochemical and stereochemical outcomes in reactions with various dipolarophiles and dienophiles. A systematic study of its reactivity in [2+2], [3+2], and [4+2] cycloadditions would be highly valuable.

Another promising avenue is the investigation of intramolecular reactions . The 2-methoxy group is positioned to potentially participate in intramolecular cyclization reactions, either through direct attack onto the ynamide or by influencing the reactivity of the aromatic ring. For example, intramolecular [4+2] cycloadditions where the N-aryl ring acts as the diene component could be explored.

The development of novel catalytic systems for the transformation of this compound is also a fertile ground for research. This could involve the design of new ligands for transition metal catalysts to control the selectivity of reactions, or the exploration of dual catalytic systems that combine different modes of activation.

Finally, the synthesis of libraries of compounds based on the this compound scaffold for biological screening is a logical and important next step. The structural motifs accessible from this starting material are prevalent in many biologically active molecules, and a focused effort to synthesize and test a diverse set of derivatives could lead to the discovery of new therapeutic agents.